2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound that has attracted significant interest in medicinal chemistry and related fields due to its diverse biological activities. This compound features a quinazoline core, which is well-known for its pharmacological properties, and a morpholine ring that enhances its solubility and bioavailability. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for further research and development in therapeutic applications.
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid belongs to the class of quinazoline derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the morpholine moiety further categorizes it within the subclass of morpholine-containing compounds.
The synthesis of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves several steps starting from simpler organic molecules. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pH, along with the use of catalysts to enhance yields. For example, a typical reaction might involve stirring a mixture of precursors in methanol with sulfuric acid as a catalyst at elevated temperatures .
The molecular formula for 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is . The structure consists of:
The molecular weight of the compound is approximately 230.26 g/mol. The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically involve solvents like dichloromethane or ethanol under controlled temperatures to optimize yield and purity .
The mechanism of action for 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid primarily involves its interaction with specific enzymes or receptors.
While specific physical properties such as boiling point and melting point are often not disclosed in literature, the compound is generally expected to be a solid at room temperature with potential solubility in polar solvents due to its morpholine and carboxylic acid groups.
Key chemical properties include:
Relevant data regarding toxicity and safety should be reviewed from Material Safety Data Sheets (MSDS) when handling this compound in laboratory settings .
2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of 2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid within medicinal chemistry and its potential for further research and application development.
Quinazoline derivatives represent a privileged heterocyclic scaffold with demonstrated significance across therapeutic domains. Characterized by a fused bicyclic structure comprising benzene and pyrimidine rings, quinazolinones exhibit remarkable structural versatility that enables diverse molecular interactions with biological targets. This scaffold's medicinal value is evidenced by numerous FDA-approved drugs, including the antihypertensive agents prazosin and doxazosin, and the anticancer drug erlotinib. The 4-oxo-3,4-dihydroquinazoline core—specifically featured in our target compound—enhances hydrogen bonding capacity through its carbonyl and imine functionalities, facilitating targeted protein interactions [6]. Structure-activity relationship (SAR) studies consistently demonstrate that substitutions at positions C2, C3, C6, and C7 profoundly influence biological activity. Notably, carboxylic acid incorporation at C7 (as in our target molecule) significantly modifies physicochemical properties and enables salt formation (e.g., hydrochloride salts) for enhanced solubility, while providing an anchor point for further derivatization into amides or esters for prodrug strategies [2] [6].
Morpholine (1-oxa-4-azacyclohexane) stands as a ubiquitous pharmacophore in modern drug design, featured in over 100 commercially available therapeutics. Its saturated six-membered heterocycle combines oxygen and nitrogen atoms within a stable, moderately basic (pKa ≈ 8.7) scaffold that profoundly influences a molecule's pharmacokinetic profile. The morpholine ring enhances aqueous solubility through its polar oxygen atom while its nitrogen atom provides hydrogen-bond accepting capability without donation, facilitating targeted binding interactions. Crucially, morpholine acts as a versatile bioisostere for piperazine, piperidine, and tetrahydrofuran rings, offering distinct advantages in metabolic stability and physicochemical tuning. When incorporated as a C2-substituent on the quinazolinone core via a methylene linker (–CH₂–), as in 2-(morpholin-4-ylmethyl) derivatives, it introduces a conformationally flexible moiety that can access deeper hydrophobic enzyme pockets while maintaining favorable logP values. This strategic incorporation balances target affinity with drug-like properties, explaining its prevalence in kinase inhibitors, antimicrobials, and central nervous system agents [7] [10].
The arachidonic acid cascade represents a crucial inflammatory signaling pathway where soluble epoxide hydrolase (sEH) emerges as a high-value therapeutic target. This bifunctional enzyme catalyzes the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Elevated sEH activity correlates directly with numerous pathologies, including hypertension, neuroinflammation, and atherosclerosis—a leading global cause of cardiovascular mortality. Pharmacological sEH inhibition preserves endogenous EETs, promoting vasodilation, angiogenesis, and inflammation resolution [3] [8]. The structural architecture of sEH features a catalytic triad (Asp335, His524, Asp496) within a spacious active site that accommodates diverse inhibitors. Urea-based inhibitors historically dominated sEH pharmacotherapy, but recent evidence supports quinazolinone derivatives as promising alternatives. The 2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid scaffold offers complementary hydrogen bonding groups (C4 carbonyl, C7 carboxylic acid) and hydrophobic domains (aromatic core, morpholine) ideally positioned for simultaneous interactions with catalytic residues and hydrophobic subpockets, potentially overcoming limitations of earlier inhibitor classes [3] [8].
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₅N₃O₄·HCl | Confirms elemental composition and hydrochloride salt formation [5] [9] |
Molecular Weight | 325.75 g/mol | Within optimal range for drug-likeness (<500 Da) [5] |
CAS Registry Number | 1171512-92-7 | Unique identifier for chemical tracking [2] |
Purity Specifications | ≥95% | Minimum purity for research applications [2] |
Topological Polar Surface Area (TPSA) | 95.52 Ų | Predicts moderate membrane permeability [2] |
Calculated logP (cLogP) | 0.8753 | Indicates balanced hydrophilicity/lipophilicity [2] |
Hydrogen Bond Donors | 2 (carboxylic acid, N-H) | Facilitates target binding interactions [2] |
Hydrogen Bond Acceptors | 5 (carbonyl O, morpholine O, carboxylic O, 2xN) | Enhances solubility and protein binding [2] |
Rotatable Bonds | 3 (morpholine-CH₂-, linker bonds) | Influences conformational flexibility [2] |